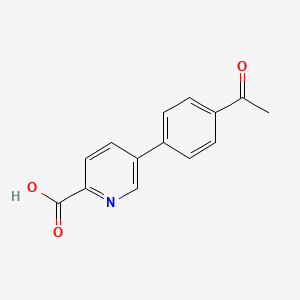

5-(4-Acetylphenyl)-picolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-acetylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-9(16)10-2-4-11(5-3-10)12-6-7-13(14(17)18)15-8-12/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKKQNNEPBYCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679309 | |

| Record name | 5-(4-Acetylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-04-3 | |

| Record name | 5-(4-Acetylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Acetylphenyl Picolinic Acid

De Novo Synthesis Approaches for 5-(4-Acetylphenyl)-picolinic acid

The de novo synthesis, or the synthesis from simple starting materials, of this compound involves the strategic construction of the substituted pyridine (B92270) ring. nih.govnih.govyoutube.com This process requires precise control over the placement of functional groups to achieve the desired isomer.

Regioselective Installation of the 4-Acetylphenyl Moiety at the 5-Position of Picolinic Acid Derivatives

Achieving the regioselective installation of the 4-acetylphenyl group at the 5-position of the picolinic acid ring is a critical step. One approach involves the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org This reaction, when conducted in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc), demonstrates high regioselectivity. organic-chemistry.org The use of such solvents significantly favors the formation of the desired isomer over others. organic-chemistry.org Similarly, regioselective syntheses have been developed for other heterocyclic systems, such as pyrazoles and triazolopyrimidines, which can serve as precursors or analogues. nih.govrsc.org For instance, the synthesis of 5-hydroxy-1H-pyrazoles can be achieved through an acid-catalyzed transamination followed by a base-catalyzed cyclization. nih.gov

Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Metal-Catalyzed Cross-Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial carbon-carbon bond between the picolinic acid core and the 4-acetylphenyl group. chempedia.info The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with a boronic acid derivative, is a widely used and robust method for creating biaryl compounds. chempedia.info Another significant method is the copper-catalyzed C-O cross-coupling of N-methoxy amides with arylboronic acids, which offers a pathway to synthesize aryl-N-methoxy arylimides. mdpi.com This reaction is prompted by the inexpensive and commercially available catalyst, copper(I) iodide (CuI). mdpi.com

The following table summarizes various metal-catalyzed cross-coupling reactions pertinent to the synthesis of related structures:

| Coupling Reaction | Catalyst | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Palladium | Organohalide, Boronic acid derivative | Biaryl |

| Copper-Catalyzed C-O Coupling | Copper(I) iodide | N-methoxy amide, Arylboronic acid | Aryl-N-methoxy arylimide |

Strategic Functionalization of Pyridine Ring System Precursors

The synthesis can also commence from a pre-functionalized pyridine ring. For instance, 4-aminopicolinic acid can be synthesized by nitrating picolinic acid N-oxide, followed by catalytic hydrogenation to reduce the nitro group to an amine. umsl.edu This amino group can then be further modified. Another strategy involves a multi-step reaction starting from picolinic acid, treating it with thionyl chloride, followed by subsequent reactions to introduce an iodo group at the 4-position, which can then be used in coupling reactions. umsl.edu The picolinamide (B142947) directing group has also been utilized in palladium-catalyzed reactions for the functionalization of C-H bonds, enabling the formation of various heterocyclic structures. nih.gov

Synthesis of Derivative Compounds Bearing the this compound Core

Once the core structure of this compound is obtained, a variety of derivatives can be synthesized through reactions involving the carboxylic acid group and the acetylphenyl moiety.

Esterification and Amidation Reactions for Carboxylic Acid Derivatization

Esterification: The carboxylic acid group of picolinic acid and its derivatives can be readily converted into esters. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, and any water formed is removed. masterorganicchemistry.com Alternative methods include the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgresearchgate.netmdpi.com These methods are often milder and can be used for substrates that are sensitive to strong acids. rug.nl

Amidation: The formation of amides from the carboxylic acid is another important derivatization. This can be achieved by reacting the carboxylic acid with an amine. nih.gov Coupling agents like DCC or DMTMM (4-(4,6-dimethoxy umsl.edursc.orgnih.govtriazin-2-yl)-4-methyl-morpholinium chloride) can be employed to facilitate this reaction, often providing high yields under mild conditions. mdpi.comresearchgate.net Boric acid has also been identified as an effective and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org

The table below outlines common reagents for esterification and amidation:

| Reaction | Reagent/Catalyst | Conditions |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Excess alcohol, removal of water |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP | Milder conditions |

| EDC/DMAP Esterification | Alcohol, EDC, DMAP | Milder conditions |

| DCC Amidation | Amine, DCC | Room temperature |

| DMTMM Amidation | Amine, DMTMM | Room temperature, aqueous base workup |

| Boric Acid Amidation | Amine, Boric Acid | Green, inexpensive catalyst |

Chemical Modifications on the 4-Acetylphenyl Moiety

The acetyl group on the phenyl ring provides a reactive handle for further chemical modifications. For instance, the ketone of the acetyl group can undergo reduction to an alcohol or can be a site for various condensation reactions. While specific examples for this compound are not detailed in the provided context, general reactions of acetophenones are well-established. Additionally, other functional groups on the phenyl ring can be introduced or modified. For example, a patent describes the synthesis of various 5-substituted picolinic acid compounds where acyl groups are introduced by acylation of a dihydroxypropyl substituent. google.com This indicates the potential for a wide range of derivatives to be synthesized through modifications at this position.

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of this compound analogs primarily revolves around the use of Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is central to creating the 5-aryl bond characteristic of this class of compounds. Green approaches focus on several key areas: the use of environmentally benign solvents, the development of recyclable and highly active catalysts, and the optimization of reaction conditions to minimize waste and energy consumption.

Sustainable Solvents and Catalysis

Research has demonstrated the efficacy of using greener solvents in Suzuki-Miyaura couplings. Aqueous media, often in combination with co-solvents like ethanol (B145695) or n-butanol, have been successfully employed, reducing the reliance on volatile organic compounds (VOCs). rsc.orgacs.org For instance, the use of water as a solvent is not only environmentally friendly but can also facilitate catalyst activity and product separation. rsc.orgacs.orgsigmaaldrich.com

The development of novel catalytic systems is another cornerstone of green synthetic strategies. Heterogeneous catalysts, such as palladium supported on various materials, offer the significant advantage of easy separation and recyclability. A notable example is the use of a recyclable LaF3·Pd nanocatalyst for the synthesis of biaryls in an aqueous medium, which can be reused for several cycles without a significant drop in activity. rsc.orgnih.gov Nickel-based catalysts, being more earth-abundant and less expensive than palladium, are also gaining traction as a greener alternative for Suzuki-Miyaura couplings. nih.gov The use of commercially available and air-stable pre-catalysts like NiCl2(PCy3)2 in green solvents such as 2-Me-THF and t-amyl alcohol has been reported to give excellent yields of biaryl products. nih.gov

Catalyst and Ligand Selection for Enhanced Efficiency

The choice of catalyst and ligand is crucial for optimizing the efficiency and greenness of the synthesis. For the Suzuki-Miyaura coupling of a halo-picolinic acid derivative with an arylboronic acid, catalyst screening is a critical first step. Studies on similar heterocyclic systems have shown that palladium catalysts bearing specific phosphine (B1218219) ligands, such as [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl2], can lead to high yields in short reaction times. mdpi.com The optimization of ligand selection can significantly impact the turnover number (TON) and turnover frequency (TOF) of the catalyst, allowing for lower catalyst loadings and thus reducing costs and palladium waste. nih.gov

The following table illustrates a representative catalyst screening for a Suzuki-Miyaura coupling reaction analogous to the synthesis of this compound, highlighting the impact of different palladium catalysts on the reaction yield.

Table 1: Catalyst Screening for a Model Suzuki-Miyaura Coupling Reaction

| Catalyst | Ligand | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(OAc)2 | PPh3 | Toluene/H2O | K2CO3 | 80 | 12 | 65 |

| PdCl2(dppf) | - | DME | K2CO3 | 80 | 2 | 95 |

| Pd2(dba)3 | XPhos | Dioxane/H2O | K3PO4 | 100 | 4 | 92 |

| NiCl2(PCy3)2 | - | 2-Me-THF | K3PO4 | 60 | 6 | 88 |

This table presents representative data from analogous Suzuki-Miyaura reactions and is intended for illustrative purposes.

Reaction Optimization and Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous reaction optimization and careful consideration of process scale-up parameters. The primary goal is to develop a robust, safe, and economically viable process.

Optimization of Reaction Parameters

A systematic approach to optimizing reaction conditions is crucial for maximizing yield and minimizing impurities. This often involves the use of Design of Experiments (DoE) to efficiently screen multiple variables simultaneously. Key parameters for the Suzuki-Miyaura coupling include the choice of palladium or nickel precursor, ligand, base, solvent system, reaction temperature, and reaction time. Automated, droplet-flow microfluidic systems have been utilized to rapidly explore and optimize these variables, leading to the identification of optimal conditions with a minimal number of experiments. nih.gov

For instance, the choice of base can significantly influence the reaction outcome. While strong bases like sodium tert-butoxide are often effective, milder bases such as potassium carbonate or potassium phosphate (B84403) are generally preferred for large-scale operations due to safety and handling considerations. The optimization of the base is a critical step in ensuring a high-yielding and clean reaction.

The table below provides an example of how reaction parameters can be optimized for a Suzuki-Miyaura coupling, leading to improved yields.

Table 2: Optimization of a Model Suzuki-Miyaura Coupling Reaction

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1.0 | PPh3 | Na2CO3 | Toluene/H2O | 100 | 75 |

| 0.5 | SPhos | K3PO4 | Dioxane/H2O | 100 | 90 |

| 0.1 | XPhos | K3PO4 | 2-Me-THF/H2O | 80 | 94 |

| 0.05 | cataCXium A | K3PO4 | n-Butanol/H2O | 90 | 96 |

This table presents representative data from analogous Suzuki-Miyaura reactions and is intended for illustrative purposes.

Process Scale-Up and Flow Chemistry

Scaling up the synthesis of this compound presents several challenges, including efficient heat and mass transfer, managing the handling of potentially pyrophoric reagents, and ensuring consistent product quality. One of the major concerns in large-scale palladium-catalyzed reactions is the cost of the catalyst and the need to reduce residual palladium in the final product to acceptable levels for pharmaceutical applications. researchgate.netnih.govscispace.com Strategies to address this include using highly active catalysts at very low loadings (ppm levels) and developing efficient methods for palladium removal post-reaction. youtube.com

Flow chemistry is emerging as a powerful tool for the scale-up of such reactions. goflow.atnih.gov Continuous flow reactors offer several advantages over traditional batch processing, including enhanced safety due to smaller reaction volumes, precise control over reaction parameters (temperature, pressure, and residence time), improved heat and mass transfer, and the potential for straightforward automation and integration of in-line analysis. For Suzuki-Miyaura couplings, flow chemistry can lead to higher yields, shorter reaction times, and cleaner reaction profiles, which simplifies downstream processing. The use of packed-bed reactors with immobilized catalysts further enhances the green credentials of the process by allowing for continuous operation and easy catalyst recovery.

Advanced Spectroscopic and Structural Characterization of 5 4 Acetylphenyl Picolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shifts (δ) in the ¹H NMR spectrum of 5-(4-Acetylphenyl)-picolinic acid provide key insights into its structure. For instance, the protons on the pyridine (B92270) ring and the phenyl ring will resonate at different frequencies due to their distinct electronic environments. Similarly, the protons of the acetyl group's methyl will have a characteristic chemical shift.

Table 1: Representative ¹H NMR Data for Picolinic Acid

| Solvent | Chemical Shift (ppm) and Multiplicity |

|---|---|

| CDCl₃ | 8.83 (d), 8.32 (d), 8.04 (td), 7.76 (m) chemicalbook.com |

This table presents data for the parent compound, picolinic acid, to illustrate typical chemical shifts for the pyridine ring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbons of the carboxylic acid and acetyl groups will have significantly different chemical shifts compared to the aromatic carbons of the pyridine and phenyl rings.

Similar to the ¹H NMR data, specific ¹³C NMR data for this compound is not available in the search results. However, data for picolinic acid reveals the chemical shifts for the carbons of the pyridine ring and the carboxylic acid group. In CDCl₃, the ¹³C NMR signals for picolinic acid appear at δ 164.69, 148.10, 146.70, 138.60, 127.83, and 124.26. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Picolinic Acid

| Solvent | Chemical Shift (ppm) |

|---|

This table presents data for the parent compound, picolinic acid, to illustrate typical chemical shifts for the carbon framework.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity of the protons on the pyridine and phenyl rings. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the signals of protons directly attached to carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on their attached, and usually already assigned, protons. columbia.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for piecing together the entire molecular structure by identifying long-range connectivities, such as the connection between the phenyl ring and the acetyl group, and the linkage between the two aromatic rings. columbia.eduresearchgate.net

The application of these 2D NMR techniques provides a detailed and confirmed structural assignment of this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. thermofisher.com For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, typically a broad band in the region of 3300-2500 cm⁻¹. thermofisher.com

C=O stretch of the carboxylic acid, usually observed around 1725-1700 cm⁻¹.

C=O stretch of the ketone (acetyl group), which typically appears in the range of 1700-1680 cm⁻¹.

C=C and C=N stretches of the aromatic pyridine and phenyl rings, found in the 1600-1450 cm⁻¹ region. frontiersin.org

C-H stretches of the aromatic rings and the methyl group.

The FT-IR spectrum of the related compound, picolinic acid, shows characteristic peaks that can be used for comparison. researchgate.netresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Carboxylic Acid O-H | 3300-2500 (broad) thermofisher.com |

| Carboxylic Acid C=O | ~1725-1700 |

| Ketone C=O | ~1700-1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of conjugated systems, such as the phenyl and pyridine rings in this compound, gives rise to characteristic absorption bands. The position and intensity of these bands are related to the extent of conjugation and the presence of chromophores, such as the acetyl group. The UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the aromatic systems. The presence of heteroatoms and substituents will influence the exact wavelength of maximum absorbance (λmax). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (Molecular Formula: C₁₄H₁₁NO₃), HRMS provides definitive confirmation of its elemental makeup. bldpharm.com

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Nominal Mass | 241 u |

| Monoisotopic Mass (Calculated) | 241.0739 u |

| Theoretical [M+H]⁺ (Calculated) | 242.0811 u |

| Theoretical [M-H]⁻ (Calculated) | 240.0666 u |

Table 1: High-Resolution Mass Spectrometry data for this compound. The values are calculated based on the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase gradient of water and acetonitrile, often with a formic acid additive to facilitate protonation. ekb.eg This separation ensures that the compound is pure when it enters the mass spectrometer, preventing interference from impurities or related substances. The retention time of the compound is a characteristic property under specific chromatographic conditions and is used for its identification. LC-MS is crucial for analyzing complex mixtures and for quantifying the compound in various matrices. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly interfaced with LC that is well-suited for polar molecules like this compound. In positive ion mode, ESI would typically generate the protonated molecule, [M+H]⁺, with a calculated m/z of 242.0811. In negative ion mode, the deprotonated molecule, [M-H]⁻, at a calculated m/z of 240.0666 would be observed.

Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion would provide structural information through characteristic fragmentation patterns. The fragmentation of this compound is expected to occur at the carboxylic acid and acetyl groups, as well as the bond linking the two aromatic rings.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |

| [M+H]⁺ (242.08) | 224.07 | H₂O (18.01) | Loss of water from the carboxylic acid |

| [M+H]⁺ (242.08) | 198.08 | CO₂ (43.99) | Decarboxylation of the picolinic acid moiety |

| [M+H]⁺ (242.08) | 199.08 | CH₃CO (43.02) | Loss of the acetyl group |

| [M-H]⁻ (240.07) | 196.08 | CO₂ (43.99) | Decarboxylation from the picolinate (B1231196) anion |

Table 2: Predicted ESI-MS/MS fragmentation data for this compound. These fragments are based on common fragmentation pathways for carboxylic acids and ketones. libretexts.orglibretexts.org

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing insights into molecular geometry, conformation, and intermolecular interactions.

While a solved crystal structure for this compound is not publicly available, analysis of structurally related compounds, such as N-(4-methoxyphenyl)picolinamide and 5-bromopicolinic acid, allows for a detailed prediction of its molecular geometry. nih.govresearchgate.net The molecule is expected to be largely planar, although some torsion between the phenyl and pyridine rings is likely. The dihedral angle between the two rings is a key conformational parameter. Intramolecular and intermolecular hydrogen bonds involving the carboxylic acid group are anticipated to play a significant role in the crystal packing.

| Crystallographic Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | Centrosymmetric (e.g., P2₁/c) is likely |

| Z (Molecules per unit cell) | 2 or 4 |

| Key Dihedral Angle | Phenyl ring vs. Pyridine ring |

| Hydrogen Bonding | Carboxylic acid dimer formation (intermolecular O-H···O) |

| Intermolecular Interactions | π-π stacking between aromatic rings |

Table 3: Predicted single-crystal X-ray diffraction parameters for this compound based on analysis of similar structures. nih.govresearchgate.net

The acetyl group and the carboxylic acid group will influence the electronic distribution and the potential for specific intermolecular interactions, which ultimately govern the adoption of a particular crystalline form or polymorph.

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. wikipedia.org It provides a unique "fingerprint" for a specific crystalline phase or polymorph. The analysis of a microcrystalline powder of this compound would yield a diffraction pattern characterized by a series of peaks at specific 2θ angles. The position and intensity of these peaks are dependent on the crystal lattice parameters (a, b, c, α, β, γ). rsc.org

While no experimental PXRD pattern for this compound is publicly available, a representative dataset would resemble the following table. Such data is crucial for quality control, polymorph screening, and ensuring batch-to-batch consistency in a manufacturing setting. Each crystalline form of the compound would produce a distinct and identifiable pattern. researchgate.net

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 80 |

| 23.1 | 3.85 | 65 |

| 26.5 | 3.36 | 90 |

Table 4: Illustrative Powder X-ray Diffraction data. This data is hypothetical and serves to represent a typical PXRD pattern for a crystalline organic compound.

Reactivity Profiles and Mechanistic Investigations of 5 4 Acetylphenyl Picolinic Acid

Coordination Chemistry and Metal Complexation

5-(4-Acetylphenyl)-picolinic acid is a versatile organic molecule that has garnered interest in the field of coordination chemistry. Its structure, which features a pyridine (B92270) ring, a carboxylic acid group, and an acetylphenyl moiety, allows it to engage in a variety of chemical interactions, particularly with metal ions.

As a ligand, this compound primarily functions as a bidentate chelating agent. researchgate.net Chelation occurs through the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group, forming a stable five-membered ring with a central metal ion. researchgate.netionicviper.org This chelating behavior is a well-established characteristic of picolinic acid and its derivatives. researchgate.net

The presence of the 4-acetylphenyl group at the 5-position of the pyridine ring introduces additional functionality without sterically hindering the primary coordination site. This substituent can influence the electronic properties of the ligand system and provides a potential secondary site for intermolecular interactions, such as hydrogen bonding or further coordination, which can lead to the formation of more complex supramolecular structures. The ability of picolinic acid-based ligands to form stable complexes is crucial for their application in creating materials with specific catalytic and material science properties.

The general coordinating behavior of picolinic acid derivatives suggests that this compound can form stable complexes with a wide range of transition metals. Its role as a building block in coordination chemistry is significant for synthesizing more complex molecules and metal complexes with potentially enhanced biological activities.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The reaction often proceeds at room temperature or with moderate heating. ionicviper.orgresearchgate.net For instance, the synthesis of a Cu(II) complex can be achieved by directly mixing an aqueous solution of a Cu(II) salt with the ligand dissolved in an appropriate solvent. researchgate.netrsc.org Similarly, Zn(II) complexes can be prepared by reacting a zinc salt like ZnCl₂ with the ligand in a solvent such as methanol, often in the presence of a base to facilitate the deprotonation of the carboxylic acid. vnu.edu.vn

The general synthetic approach for forming metal picolinate (B1231196) complexes can be summarized as follows: Mn+ + nL⁻ → MLn Where Mn+ is the metal ion (e.g., Cu²⁺, Zn²⁺, Fe³⁺) and L⁻ is the deprotonated 5-(4-acetylphenyl)-picolinate ligand.

A related compound, 5-(3,4-dicarboxylphenyl)picolinic acid, has been used to successfully synthesize and structurally characterize coordination polymers with Mn(II), Ni(II), Cu(II), and Zn(II) through hydrothermal methods, highlighting the robustness of the picolinic acid scaffold in forming extended structures. rsc.org

Table 1: General Methods for Synthesis and Characterization of Metal Complexes

| Metal Ion | Typical Synthetic Method | Common Characterization Techniques | Expected Coordination Geometry |

|---|---|---|---|

| Cu(II) | Reaction of a Cu(II) salt (e.g., Cu(NO₃)₂, CuCO₃) with the ligand in an aqueous or alcoholic solution. researchgate.netresearchgate.net | Elemental Analysis, FTIR, UV-Vis, X-ray Diffraction, Magnetic Susceptibility. researchgate.netrsc.orgnih.gov | Square planar, Square-pyramidal, Octahedral. researchgate.netnih.gov |

| Zn(II) | Reaction of a Zn(II) salt (e.g., ZnCl₂) with the ligand in an alcoholic solvent, often with a base (e.g., Et₃N). vnu.edu.vn | Elemental Analysis, IR, Mass Spectrometry, ¹H NMR, X-ray Diffraction. vnu.edu.vnresearchgate.net | Tetrahedral, Octahedral. mdpi.com |

| Fe(III) | Reaction of an Fe(III) salt with the ligand in a suitable solvent system. researchgate.net | Elemental Analysis, IR, UV-Vis, Magnetic Moment Measurement. researchgate.net | Octahedral. researchgate.net |

Spectroscopic and magnetic studies are indispensable for elucidating the electronic structure and properties of coordination compounds derived from this compound.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal ion. Key spectral changes include a shift in the vibrational frequencies of the carboxylate group upon deprotonation and coordination, as well as shifts in the pyridine ring vibrations. ionicviper.orgmdpi.com

Electronic Absorption (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions can often be observed in the visible region, which are indicative of the coordination geometry around the metal ion. ionicviper.orgresearchgate.net For instance, Cu(II) complexes typically exhibit broad absorption bands that are characteristic of their specific geometry. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The ESR spectrum can provide detailed information about the electronic environment of the unpaired electron and the nature of the metal-ligand bonding. ionicviper.org

Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal center. researchgate.net This data is crucial for understanding the electronic configuration and spin state of the metal ion. For example, the magnetic moment of a typical mononuclear Cu(II) complex is around 1.7-1.8 Bohr magnetons (B.M.), corresponding to one unpaired electron. researchgate.netresearchgate.net In polynuclear complexes, magnetic studies can reveal the nature (ferromagnetic or antiferromagnetic) of the magnetic coupling between adjacent metal centers. rsc.org

Table 2: Spectroscopic and Magnetic Properties of Picolinate-type Complexes

| Technique | Information Obtained | Typical Observations for Transition Metal Complexes |

|---|---|---|

| IR Spectroscopy | Confirms coordination by showing shifts in C=O and pyridine ring vibrational bands. mdpi.com | Shift of carboxylate stretches (asymmetric and symmetric) upon coordination. |

| UV-Vis Spectroscopy | Provides details on electronic transitions (d-d, charge transfer). ionicviper.org | Broad d-d transition bands in the visible region for Cu(II) complexes. |

| ESR Spectroscopy | Characterizes the electronic environment of paramagnetic centers. ionicviper.org | Anisotropic signals for Cu(II) complexes, providing g-values. |

| Magnetic Susceptibility | Determines the number of unpaired electrons and magnetic coupling. researchgate.netfsu.edu | Paramagnetism for Cu(II) and high-spin Fe(III); diamagnetism for Zn(II). Antiferromagnetic or ferromagnetic interactions in polynuclear systems. rsc.org |

The predictable coordination behavior and functionalizable nature of picolinic acid derivatives make them excellent candidates for the rational design of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. illinois.edursc.org MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands. illinois.edu The "node and spacer" approach is a fundamental strategy in MOF design, where metal clusters act as nodes and organic ligands like this compound serve as the spacers or linkers that connect these nodes into an extended network. illinois.edu

The design of MOFs allows for the creation of materials with tailored properties, such as high porosity, specific pore sizes, and functionalized internal surfaces. illinois.edunih.gov The acetylphenyl group on the picolinic acid scaffold can be used to tune the properties of the resulting MOF or to serve as a point for post-synthetic modification. The use of pre-designed building blocks, or "supramolecular scaffolds," enables the controlled assembly of functional units into well-defined structures, which can range from discrete molecules to infinite one-, two-, or three-dimensional networks. rsc.orgresearchgate.net

The assembly of these structures is driven by coordination bonds and can be further directed by non-covalent interactions like hydrogen bonding and π-π stacking, leading to complex and functional architectures. mdpi.comnih.gov The development of MOFs and coordination polymers from picolinic acid derivatives demonstrates the potential for creating materials for applications in gas storage, catalysis, and sensing. rsc.orgillinois.edunih.gov

Catalytic Applications and Mechanisms

The ability of this compound to form stable complexes with various transition metals opens up possibilities for its use in catalysis. The ligand can influence the reactivity of the metal center, enabling or enhancing specific catalytic transformations.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing photocatalysts that can convert light energy into chemical energy to drive reactions. nih.govprinceton.edu Transition metal complexes, particularly those of iridium and ruthenium, are commonly employed as photocatalysts. nih.gov The ligands surrounding the metal center play a critical role in tuning the photophysical and electrochemical properties of the catalyst, such as its absorption spectrum, excited-state lifetime, and redox potentials. nih.govsci-hub.se

A ligand like this compound can be incorporated into the design of a photocatalyst to modulate its properties. The bidentate picolinate core provides a stable coordination environment for the metal ion. The electronic properties of the ligand, influenced by the acetylphenyl substituent, can affect the energy levels of the metal's frontier orbitals and, consequently, the excited-state redox potentials of the complex. nih.gov This tuning is essential for controlling the single-electron transfer (SET) processes that are at the heart of photoredox catalysis. princeton.edu

Furthermore, strategic ligand design can be employed to improve catalyst performance by, for example, hindering charge recombination pathways or enhancing the stability of the complex. princeton.edu While specific studies employing this compound in photoredox catalysis are not yet prominent, the principles of ligand design in this field suggest its potential utility. nih.govprinceton.edu The acetyl group could also serve as a functional handle for anchoring the catalyst to a support or for creating more complex, multicatalytic systems. The overarching goal is to facilitate novel bond formations under mild, light-driven conditions for applications in areas like medicinal chemistry and sustainable chemical manufacturing. princeton.edunih.govrsc.org

Enhancement of Advanced Oxidation Processes (AOPs) for Micropollutant Degradation

The picolinic acid framework, as present in this compound, plays a significant role as a chelating agent in enhancing Advanced Oxidation Processes (AOPs) for the degradation of organic micropollutants in water. Picolinic acid has been shown to mediate the catalytic activity of transition metals like iron (Fe) and manganese (Mn) in these processes.

In Fenton and Fenton-like reactions, which utilize hydrogen peroxide (H₂O₂) or peracetic acid (PAA) to generate highly reactive oxygen species, picolinic acid can accelerate the catalytic cycle. For instance, in the Fe(III)/peroxymonosulfate (PMS) system, the addition of picolinic acid significantly improves the reaction efficiency for contaminant degradation. Similarly, picolinic acid can mediate the activation of peracetic acid by Mn(II), leading to the rapid degradation of various micropollutants. This enhancement is crucial for treating wastewater containing persistent organic pollutants. The PAA-Mn(II)-PICA system has demonstrated over 60% removal of various micropollutants within 10 minutes at neutral pH.

The presence of the 4-acetylphenyl group on the pyridine ring of this compound, being an electron-withdrawing group, could modulate the chelating ability and the electronic properties of the picolinic acid moiety, potentially influencing the efficiency of the AOPs.

Investigation of Reactive Species in Catalytic Cycles (e.g., High-Valent Iron Species)

A key aspect of the picolinic acid-enhanced AOPs is the nature of the reactive species generated. In these systems, evidence points to the formation of high-valent metal species, such as high-valent iron (Fe(IV)) and manganese (Mn(V)) species, which are potent and selective oxidants.

Similarly, in the PAA-Mn(II)-PICA system, in-depth studies using probe compounds have suggested that a high-valent Mn(V) species is the primary reactive oxidant responsible for micropollutant degradation, with radicals like CH₃C(O)O• and CH₃C(O)OO• playing a minor role. The formation of these high-valent species is a critical mechanistic feature that distinguishes these chelate-assisted AOPs from classical Fenton chemistry, which is dominated by hydroxyl radicals.

| Catalytic System | Primary Reactive Species | Precursors | Reference |

| Fe(III)/PMS/PICA | Fe(IV), SO₄•⁻, HO•, ¹O₂, O₂•⁻ | Fe(III), Peroxymonosulfate, Picolinic Acid | |

| PAA-Mn(II)-PICA | Mn(V) | Peracetic Acid, Mn(II), Picolinic Acid | |

| Fenton/PICA/Mn(II) | HO•, MnO₂⁺ | Fe(III)/Fe(II), H₂O₂, Picolinic Acid, Mn(II) |

Reactivity at the Carboxylic Acid Moiety

Decarboxylation Pathways

For this compound, the presence of the acetylphenyl group could influence the stability of the intermediate and thus the reaction rate.

Condensation and Esterification Reactivity

Detailed research findings on the condensation and esterification reactivity specifically for this compound have not been identified in the available literature. Generally, as a carboxylic acid, it would be expected to undergo standard esterification reactions with alcohols under acidic conditions or via activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents). The reactivity would likely be influenced by the electronic effects of the 5-substituent and potential steric hindrance around the carboxyl group.

Electrophilic and Nucleophilic Reactions on the Pyridine and Acetylphenyl Moieties

There is a lack of specific research in the surveyed literature concerning the electrophilic and nucleophilic reactions on the pyridine and acetylphenyl moieties of this compound. Based on general principles of aromatic chemistry, the pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic substitution, particularly when activated by the electron-withdrawing carboxylic acid group. Conversely, the acetylphenyl ring, being a substituted benzene (B151609) ring, would undergo electrophilic aromatic substitution, with the acetyl group acting as a deactivating, meta-directing group. The pyridine ring itself would also influence the reactivity of the attached phenyl ring. However, without specific experimental data, these are general predictions.

Computational Chemistry and Theoretical Characterization of 5 4 Acetylphenyl Picolinic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, including its geometry, stability, and reactivity. High-level computational methods offer a window into these characteristics at the quantum mechanical level.

Density Functional Theory (DFT) has become a primary tool for studying organic chemical systems due to its balance of computational efficiency and accuracy in describing electron correlation. The B3LYP hybrid functional is commonly employed for predicting the equilibrium structure properties of molecules. For derivatives of 2-acetylpyridine, DFT calculations using the B3LYP method with a 6-311G basis set have been used to determine electronic properties such as Mulliken charges, frontier molecular orbitals (HOMO-LUMO), ionization energy, and electron affinity scielo.br.

The molecular geometry of 5-(4-Acetylphenyl)-picolinic acid would first be optimized to find the lowest energy arrangement of its atoms. This optimized structure serves as the basis for calculating its electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Representative Electronic Properties Calculated via DFT

| Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure with corresponding bond lengths and angles. |

| HOMO Energy | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Mulliken Atomic Charges | Describes the electron distribution among atoms, identifying electrophilic and nucleophilic sites. |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for structural parameters, especially for systems where electron correlation is complex. For picolinic acid, DFT calculations combined with crystallographic data have been used to successfully assign its structure, demonstrating the power of integrating theoretical and experimental approaches researchgate.net. High-accuracy ab initio calculations would refine the bond lengths, bond angles, and dihedral angles of this compound beyond standard DFT levels, providing a benchmark for its structural characterization.

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy, E(2), associated with these interactions quantifies their strength.

In molecules containing picolinate (B1231196) ligands, NBO analysis has been used to investigate the coordination environment around a central metal ion, highlighting the interactions between the lone pairs of donor oxygen and nitrogen atoms and the vacant orbitals of the metal sci-hub.stresearchgate.net. For this compound, NBO analysis would reveal key intramolecular interactions, such as:

Hyperconjugation between the π-systems of the phenyl and pyridine (B92270) rings.

Interactions involving the lone pairs of the oxygen and nitrogen atoms of the carboxylic acid and acetyl groups with antibonding orbitals of adjacent bonds.

The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen.

Table 2: Typical Donor-Acceptor Interactions Identified by NBO Analysis

| Donor Orbital (Filled) | Acceptor Orbital (Vacant) | Type of Interaction | Significance |

|---|---|---|---|

| π (C=C) of Phenyl Ring | π* (C=C) of Pyridine Ring | π-π* conjugation | Electron delocalization across the bi-aryl system, enhancing stability. |

| LP (O) of Carbonyl | π* (C=O) or σ* (adjacent C-C) | n-π* or n-σ* | Electron delocalization from lone pairs, influencing group reactivity and conformation. |

Conformational Analysis and Potential Energy Surfaces

The rotation around the single bond connecting the phenyl and pyridine rings is a key conformational feature. The energy required to perform this rotation is known as the rotational barrier. Computational studies on phenylpyridines have shown that the height of this barrier is influenced by steric interactions between hydrogen atoms on adjacent rings researchgate.net.

A potential energy surface (PES) can be generated by systematically rotating the dihedral angle between the phenyl and pyridine rings and calculating the energy at each step using DFT. The minima on this surface correspond to stable conformers (the most probable shapes of the molecule), while the maxima correspond to transition states. For this compound, the presence of the acetyl and carboxylic acid groups would introduce additional steric and electronic effects, influencing the preferred orientation of the two rings. The most stable conformer would likely adopt a non-planar arrangement to minimize steric hindrance between the ortho-hydrogens of the rings and the substituents.

Table 3: Factors Influencing Rotational Barriers in Phenyl-Pyridine Systems

| Factor | Description | Expected Effect on this compound |

|---|---|---|

| Steric Hindrance | Repulsive interactions between atoms occupying the same space. | The acetyl and carboxylic acid groups increase steric bulk, likely favoring a twisted conformation. |

| π-Conjugation | Overlap of p-orbitals across the connecting bond, favoring planarity. | A fully planar conformation would maximize conjugation but is disfavored by steric hindrance. |

| Electrostatic Interactions | Attractive or repulsive forces between charged regions of the molecule. | Interactions between the polar substituents and the pyridine nitrogen can influence the rotational preference. |

Tautomers are isomers that readily interconvert, most commonly through the relocation of a hydrogen atom. Picolinic acid itself can exist in both a neutral form and a zwitterionic form, where the acidic proton from the carboxyl group transfers to the basic pyridine nitrogen researchgate.net. This type of tautomerism is highly dependent on the molecular environment, such as the solvent or the solid crystalline state.

For this compound, several tautomeric forms are possible:

Neutral Form : The carboxylic acid group remains protonated (-COOH).

Zwitterionic Form : The carboxylic proton transfers to the pyridine nitrogen, resulting in a carboxylate (-COO⁻) and a pyridinium ion (N⁺-H).

Enol Form : A proton from the acetyl group's methyl migrates to the acetyl oxygen, forming a C=C(OH)CH₂ group.

DFT calculations can be used to determine the relative energies and Gibbs free energies of these different tautomers in the gas phase and in solution nih.govd-nb.info. The results would predict which isomeric form is the most stable under different conditions. For picolinic acid in the solid state, both neutral and zwitterionic forms have been found to coexist in the same crystal structure, a rare occurrence highlighting the subtle energy balance between tautomers researchgate.net. The electronic effects of the 4-acetylphenyl substituent would modulate the acidity of the carboxylic group and the basicity of the pyridine nitrogen, thereby influencing the equilibrium between the neutral and zwitterionic forms.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-acetylpyridine |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. cuny.edu For this compound, techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) would be instrumental in predicting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT calculations, for instance, can be employed to determine the optimized molecular geometry and electronic structure of the compound. nih.govresearchgate.net From this, chemical shifts for ¹H and ¹³C NMR spectra can be calculated, providing a theoretical spectrum that can be compared with experimental findings. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. For similar organic molecules, hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) have been shown to provide good correlation between calculated and experimental vibrational frequencies. cuny.edu

Similarly, the vibrational frequencies in the IR spectrum can be computed. These frequencies correspond to the different vibrational modes of the molecule, such as the stretching of the C=O bonds in the acetyl and carboxylic acid groups, and the vibrations of the pyridine and phenyl rings. By comparing the computed spectrum with an experimental one, each absorption band can be assigned to a specific molecular vibration.

The electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using TD-DFT. This method provides information about the excitation energies and oscillator strengths of the electronic transitions. For a molecule like this compound, these transitions would likely involve the π-systems of the aromatic rings. The predicted absorption maxima (λmax) can be correlated with the observed peaks in an experimental UV-Vis spectrum, helping to understand the electronic structure of the molecule.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative Example)

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 7.5-8.5, Acetyl protons: ~2.6 |

| ¹³C NMR | Chemical Shift (ppm) | Carbonyl carbons: >190, Aromatic carbons: 120-150 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O (acetyl): ~1680, C=O (acid): ~1720, O-H: ~3000 |

| UV-Vis Spectroscopy | λmax (nm) | ~280 |

Note: The values in this table are illustrative and based on typical values for similar functional groups. Actual computational studies would be required to determine the precise values for this compound.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental methods alone. For the synthesis and chemical transformations of this compound, computational studies can map out the entire reaction pathway, identify key intermediates and transition states, and determine the energetics of the process.

Transition State Characterization for Chemical Transformations

A key aspect of studying reaction mechanisms is the characterization of transition states, which are the highest energy points along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry of transition states for the chemical transformations involved in the synthesis or reactions of this compound.

For example, a plausible synthetic route to this compound could involve a Suzuki coupling reaction between a boronic acid derivative of one of the aromatic rings and a halogenated derivative of the other. Computational modeling could be used to investigate the mechanism of this coupling, including the oxidative addition, transmetalation, and reductive elimination steps. The transition state for each of these elementary steps could be located, and its structure and energy determined. Frequency calculations are then typically performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiles of Key Synthetic Steps

Once the reactants, intermediates, transition states, and products of a reaction have been identified, their relative energies can be calculated to construct an energetic profile, or potential energy surface, for the reaction. This profile provides crucial information about the thermodynamics and kinetics of the reaction.

For the synthesis of this compound, computational modeling could be used to compare the energetic profiles of different potential synthetic routes, thereby identifying the most energetically favorable and likely most efficient pathway. For instance, the energetic barriers for different coupling partners in a Suzuki reaction could be compared to select the optimal starting materials.

Table 2: Illustrative Energetic Profile Data for a Hypothetical Synthetic Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

Note: This table provides an illustrative example of the kind of data that would be generated from a computational study of a reaction mechanism.

By combining these computational approaches, a comprehensive theoretical understanding of the chemical and physical properties of this compound can be developed, guiding future experimental work and applications.

Mechanistic Studies of Molecular Interactions and Structure Activity Relationships Sars

Molecular Recognition and Binding Mechanisms

The interaction of a molecule with its biological target is the foundation of its mechanism of action. For 5-(4-Acetylphenyl)-picolinic acid, both the picolinic acid head and the acetylphenyl tail are poised to engage in specific binding events.

Ligand-Receptor Interactions at a Molecular Level

The picolinic acid component of the molecule is a known chelating agent for various metal ions and can participate in significant hydrogen bonding. mdpi.com Studies on related picolinic acid derivatives have demonstrated their ability to interact with biological receptors. For instance, derivatives of picolinic acid have been explored as ligands for various receptors, with their binding affinity influenced by the nature and position of substituents on the pyridine (B92270) ring. nih.gov The nitrogen atom of the pyridine ring and the carboxylic acid group can act as hydrogen bond acceptors and donors, respectively, forming key interactions within a receptor's binding pocket.

The acetylphenyl group introduces a planar aromatic ring capable of engaging in π-π stacking and hydrophobic interactions. The acetyl group itself provides a polar ketone functionality that can act as a hydrogen bond acceptor. The interplay of these interactions dictates the orientation and affinity of the compound for its receptor. Molecular docking studies on similar 5-aryl-cyclopenta[c]pyridine derivatives have shown that the aryl substituent significantly influences the binding affinity to target proteins, such as the Tobacco Mosaic Virus (TMV) receptor protein. nih.gov

Elucidation of Enzyme Inhibition Mechanisms through Chemical Structure Modification

The structural features of this compound suggest its potential as an enzyme inhibitor. Picolinamide (B142947) derivatives, which share the picolinic acid core, have been successfully designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. rsc.org In these inhibitors, the picolinic acid moiety often anchors the molecule within the enzyme's active site, while the substituted tail explores adjacent pockets, contributing to potency and selectivity.

Modification of the acetylphenyl group could be a key strategy to probe and modulate enzyme inhibition. For example, altering the position or nature of the acetyl group, or introducing other substituents on the phenyl ring, would impact the electronic and steric properties of the molecule, thereby influencing its binding affinity and inhibitory activity. Structure-activity relationship studies on 2-morpholinobenzoic acid derivatives, which also feature a substituted aromatic ring, have highlighted the importance of the substitution pattern on the central ring for anti-proliferative activity and enzyme inhibition.

DNA Binding and Cleavage Mechanisms

While direct evidence for DNA interaction by this compound is not available, the general principles of DNA binding by small aromatic molecules can provide insights. The planar phenyl and pyridine rings could potentially intercalate between DNA base pairs. Furthermore, the carboxylic acid group could interact with the phosphate (B84403) backbone or the grooves of the DNA helix.

Studies on phthalic acid esters have shown that these molecules can bind to the minor groove of DNA, with hydrogen bonding and van der Waals forces being the dominant interactions. Similarly, aurintricarboxylic acid has been shown to modulate the DNA binding of the glucocorticoid-receptor complex, suggesting that acidic aromatic compounds can interfere with protein-DNA interactions. The potential for this compound to bind DNA could be investigated through spectroscopic techniques and molecular modeling. Any observed DNA cleavage activity would likely be dependent on the presence of cofactors or the generation of reactive oxygen species upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity of compounds based on their physicochemical properties. For this compound, a QSAR model could be developed to predict its potential herbicidal, anticancer, or other biological activities.

A study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives successfully used 3D-QSAR to guide the synthesis of novel herbicides. nih.gov The model revealed the importance of steric and electronic fields around the molecule for its activity. For this compound, key descriptors in a QSAR model would likely include:

Topological descriptors: Describing the connectivity and branching of the molecule.

Electronic descriptors: Such as the partial charges on the atoms of the picolinic acid and acetylphenyl moieties, and the dipole moment.

Steric descriptors: Like molecular volume and surface area, which would be influenced by the orientation of the phenyl ring relative to the picolinic acid ring.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), reflecting the compound's lipophilicity.

The table below illustrates hypothetical data that could be used to build a QSAR model for a series of analogs of this compound, where R represents different substituents on the phenyl ring.

| Compound | R-group | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | IC50 (µM) |

| 1 | H | 2.5 | 3.1 | 241.24 | 15.2 |

| 2 | 4-Cl | 3.2 | 3.5 | 275.68 | 8.5 |

| 3 | 4-OCH3 | 2.3 | 2.8 | 271.27 | 20.1 |

| 4 | 4-NO2 | 2.1 | 4.5 | 286.24 | 5.3 |

Design Principles for Modulating Chemical Reactivity and Selectivity

The design of new analogs of this compound with modulated reactivity and selectivity can be guided by established structure-activity relationships from similar compound series.

Key design principles would include:

Modification of the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the entire molecule. For instance, studies on 5-phenylthiophenecarboxylic acid derivatives have shown that substituents on the phenyl ring significantly impact their antirheumatic activity. rsc.org

Alteration of the Linker: While the current compound has a direct bond between the pyridine and phenyl rings, introducing a flexible or rigid linker could optimize the spatial orientation of the two moieties for better receptor fit.

Substitution on the Pyridine Ring: Adding substituents to other positions on the picolinic acid ring could enhance selectivity for a particular biological target. For example, in the design of novel herbicides, substitutions at the 4 and 6 positions of the picolinic acid ring were crucial for potent activity. nih.gov

Bioisosteric Replacement: The acetyl group could be replaced with other functional groups that are sterically and electronically similar, such as a cyano or a sulfonyl group, to fine-tune the compound's interactions with its target.

By systematically applying these design principles and utilizing computational tools like molecular docking and QSAR, it is possible to develop novel derivatives of this compound with enhanced and selective biological activities.

Analytical Method Development and Validation for 5 4 Acetylphenyl Picolinic Acid

Chromatographic Separation Techniques

Comprehensive chromatographic methods are fundamental for isolating a compound from impurities and complex matrices. However, specific validated methods for 5-(4-Acetylphenyl)-picolinic acid are not found in published research.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

There are no specific HPLC methods developed or optimized for this compound in the public domain. General approaches for picolinic acid and its isomers often utilize reversed-phase chromatography with C18 columns and acidic mobile phases, but a tailored method for the title compound has not been reported. researchgate.net

Gas Chromatography (GC) for Volatile Derivatives

The applicability of Gas Chromatography (GC) for the analysis of this compound would likely require derivatization to increase its volatility. However, no such methods or studies on its volatile derivatives are documented in scientific literature. While GC-MS has been used for the analysis of picolinic acid in biological samples after derivatization, these methods are not directly transferable without specific validation for this compound. nih.gov

Spectrometric Detection and Quantification

Spectrometric techniques are essential for the detection and quantification of chemical compounds. However, specific parameters and strategies for this compound have not been established.

UV-Vis Detection Parameters

Specific UV-Vis detection parameters, such as the wavelength of maximum absorbance (λmax) for this compound, have not been reported. While picolinic acid itself is known to be detectable by UV, the acetylphenyl group would significantly influence the absorption spectrum of the target compound, necessitating a dedicated study to determine the optimal wavelength for detection and quantification. researchgate.net

Fluorescence Detection with Derivatization Strategies

There is no information available on the native fluorescence of this compound or the development of any derivatization strategies to enable its detection by fluorescence. Although fluorescence detection methods have been developed for picolinic acid, often involving post-column derivatization, these cannot be assumed to be effective for this compound without specific investigation. nih.gov

Following a comprehensive search for scientific literature, it has been determined that there is no publicly available information specifically detailing the analytical method development and validation for the chemical compound This compound .

While there is a body of research on the analytical methods for the parent compound, picolinic acid, and its other derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of this information as it would not be scientifically accurate to extrapolate these findings to the specified compound without direct evidence.

Therefore, the requested article on the analytical method development and validation for "this compound" cannot be generated at this time due to the absence of specific scientific data in the public domain. Further research and publication on the analytical chemistry of this particular compound are needed before a detailed and accurate article can be written.

Conclusion and Outlook in 5 4 Acetylphenyl Picolinic Acid Research

Synthesis and Characterization Advancements

Recent advancements in synthetic methodologies have enabled more efficient and versatile routes to 5-(4-Acetylphenyl)-picolinic acid and its analogs. While specific literature on the direct synthesis of this exact molecule is nascent, established methods for the functionalization of pyridine (B92270) rings are readily adaptable. Cross-coupling reactions, such as the Suzuki and Negishi reactions, have proven particularly effective for introducing aryl groups at the 5-position of the picolinic acid scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and minimizing side products.

Characterization of this compound relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the molecular structure, with characteristic shifts indicating the positions of the acetyl and carboxylic acid functionalities. Infrared (IR) spectroscopy provides confirmation of key functional groups, such as the carbonyl stretches of the acetyl and carboxylic acid groups. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight with high accuracy.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural elucidation of proton environments | Aromatic protons from both phenyl and pyridine rings, a singlet for the methyl protons of the acetyl group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Identification of carbon skeleton | Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as distinct signals for the aromatic carbons. |

| IR Spectroscopy | Functional group identification | Characteristic C=O stretching frequencies for the ketone and carboxylic acid, C-N stretching for the pyridine ring, and O-H stretching for the carboxylic acid. |

| HRMS | Molecular formula confirmation | Precise mass measurement corresponding to the chemical formula C₁₄H₁₁NO₃. |

Key Discoveries in Reactivity and Mechanism

The reactivity of this compound is governed by the interplay of its constituent functional groups: the pyridine ring, the carboxylic acid, and the acetylphenyl moiety. The pyridine nitrogen and the carboxylic acid group can act as coordination sites for metal ions, making this compound a potential ligand in coordination chemistry.

Studies on related pyridine carboxylic acids suggest that the rate and mechanism of reactions, such as esterification or reactions with diazodiphenylmethane, are significantly influenced by solvent effects researchgate.net. The polarity and hydrogen-bonding capability of the solvent can stabilize transition states, thereby affecting the reaction kinetics researchgate.net. For instance, in protic solvents, the stabilization of the carboxylate anion through hydrogen bonding can be a dominant factor researchgate.net. The electronic nature of the substituent at the 5-position can also modulate the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen.

Mechanistic investigations often employ kinetic studies and trapping of intermediates to elucidate the reaction pathways. The acetyl group on the phenyl ring can also participate in various reactions, such as reduction to an alcohol or conversion to other functional groups, further expanding the chemical space accessible from this scaffold.

Contributions of Computational Chemistry

Computational chemistry has emerged as a powerful tool for understanding the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) calculations are frequently used to predict molecular geometries, vibrational frequencies, and electronic properties researchgate.netdntb.gov.ua. These theoretical calculations can complement experimental data, aiding in the assignment of spectroscopic signals and providing insights into the molecule's electronic structure researchgate.netdntb.gov.ua.

Key computational approaches and their applications are summarized below:

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Optimization of molecular geometry, calculation of vibrational frequencies and NMR chemical shifts. | Prediction of stable conformations, aiding in the interpretation of experimental spectra researchgate.netdntb.gov.ua. |

| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption and emission spectra. | Understanding of the electronic transitions and photophysical properties. |

| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution and reactive sites. | Identification of regions susceptible to electrophilic or nucleophilic attack researchgate.netdntb.gov.ua. |

| HOMO-LUMO Analysis | Determination of the frontier molecular orbitals. | Assessment of chemical reactivity and the molecule's ability to donate or accept electrons researchgate.netdntb.gov.ua. |

| pKa Prediction | Quantitative structure-activity relationship (QSAR) approaches using computed energy differences. | Estimation of the acidity of the carboxylic acid group, which is crucial for understanding its behavior in different pH environments nih.gov. |

These computational studies provide a molecular-level understanding of the factors governing the behavior of this compound, guiding the design of new derivatives with tailored properties.

Emerging Opportunities and Challenges for Future Research

The unique structural features of this compound open up several avenues for future research. Its potential as a building block in medicinal chemistry and materials science is an area of growing interest. The ability to functionalize both the pyridine ring and the acetyl group allows for the creation of a diverse library of compounds for biological screening or for the development of novel materials with specific optical or electronic properties.

Emerging Opportunities:

Development of Novel Ligands: The bidentate N,O-chelation site of the picolinic acid moiety makes it an attractive scaffold for designing ligands for catalysis or metal-organic frameworks (MOFs).

Medicinal Chemistry Applications: The picolinic acid core is found in various biologically active molecules. The 5-(4-acetylphenyl) substituent offers a handle for further modification to explore potential therapeutic applications.

Functional Materials: The conjugated system of the molecule suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as photosensitizers.

Challenges for Future Research:

Scalable Synthesis: Developing cost-effective and scalable synthetic routes to produce this compound in larger quantities is essential for its broader application.

Detailed Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound is needed to control selectivity and optimize reaction conditions.

Structure-Property Relationships: A systematic investigation into how modifications of the molecular structure affect its physical and chemical properties is crucial for the rational design of new functional molecules.

Biological Evaluation: Thorough biological testing is required to validate the potential of its derivatives in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Acetylphenyl)-picolinic acid, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via bromination or multi-step functionalization of picolinic acid derivatives. For example, bromination using agents like N-bromosuccinimide (NBS) in acetic acid can introduce halogen substituents . Multi-step reactions involving palladium catalysts (e.g., PdCl₂) may facilitate cross-coupling with aryl groups, as seen in decarboxylative coupling methodologies . Purity validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and mass spectrometry (MS) for molecular weight verification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Mandatory precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Inhalation risks necessitate fume hood use. Waste must be segregated and disposed via certified hazardous waste services. Safety data sheets (SDS) should be consulted for compound-specific hazards, such as reactivity with strong oxidizers .

Q. How is this compound utilized as a building block in organic synthesis?

- Methodological Answer : Its reactive carboxylic acid group enables esterification, amidation, or coupling reactions. For instance, it serves as a precursor in synthesizing metal-organic frameworks (MOFs) or pharmaceutical intermediates. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions, as demonstrated in multi-step syntheses of antiviral agents .

Advanced Research Questions

Q. How can the catalytic efficiency of this compound in cross-coupling reactions be optimized?

- Methodological Answer : Catalytic performance depends on ligand-metal coordination. Testing palladium or ruthenium complexes with varying ligands (e.g., phosphines) can enhance reactivity. For example, PdCl₂ adducts with N,N-bis-phosphanylmethyl ligands improve decarboxylative coupling yields . Kinetic studies (e.g., turnover frequency calculations) and X-ray crystallography of metal complexes can elucidate mechanistic pathways .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition or antiviral efficacy may arise from assay variability (e.g., pH, co-solvents). Researchers should:

- Replicate studies under standardized conditions (e.g., fixed temperature, buffer systems).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities.

- Compare structural analogs (e.g., fluorophenyl vs. acetylphenyl derivatives) to identify pharmacophore contributions .